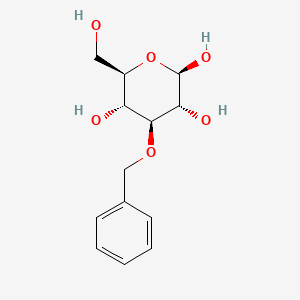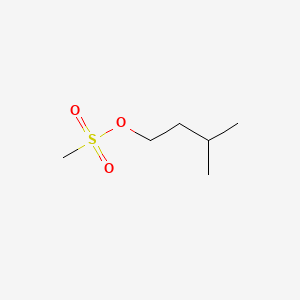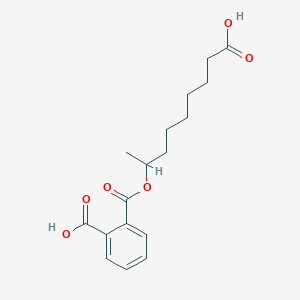
DICHLORO(P-CYMENE)RUTHENIUM(II) DIMER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(p-cymene)ruthenium(II) dimer is an organometallic compound with the formula ([Ru(p-cymene)Cl_2]_2). This red-colored, diamagnetic solid is a reagent in organometallic chemistry and homogeneous catalysis. It is structurally similar to (benzene)ruthenium dichloride dimer . The compound is a saturated 18-electron complex used as a starting material for the synthesis of various organometallic complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(p-cymene)ruthenium(II) dimer is typically prepared by reacting phellandrene with hydrated ruthenium trichloride. The reaction proceeds as follows: [ \text{phellandrene} + \text{RuCl}_3 \cdot xH_2O \rightarrow [Ru(p-cymene)Cl_2]_2 ]
At high temperatures, the compound can exchange with other arenes: [ [Ru(p-cymene)Cl_2]_2 + 2C_6Me_6 \rightarrow [Ru(C_6Me_6)Cl_2]_2 + 2 \text{p-cymene} ]
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves the reaction of ruthenium trichloride with p-cymene under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(p-cymene)ruthenium(II) dimer undergoes various types of reactions, including:
-
Substitution Reactions: Reacts with Lewis bases to form monometallic adducts. [ [Ru(p-cymene)Cl_2]_2 + 2PPh_3 \rightarrow 2[Ru(p-cymene)Cl_2(PPh_3)] ]
-
Cyclometallation Reactions: Reacts with arylimines and nitrogen-containing heterocycles via C-H bond activation. [ [Ru(p-cymene)Cl_2]_2 + \text{arylimine} + KOAc \rightarrow \text{cyclometallated ruthenium(II) complex} ]
Common Reagents and Conditions:
Lewis Bases: Triphenylphosphine (PPh_3)
Cyclometallation Reagents: Arylimines, nitrogen-containing heterocycles, potassium acetate (KOAc)
Solvents: Methanol, dichloromethane
Major Products:
- Monometallic adducts with pseudo-octahedral piano-stool structures
- Cyclometallated ruthenium(II) complexes
Applications De Recherche Scientifique
Dichloro(p-cymene)ruthenium(II) dimer has a wide range of scientific research applications, including:
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel ruthenium sensitizers for dye-sensitized solar cells.
Organic Synthesis: Employed in the synthesis of primary amines through ruthenium-catalyzed reduction of nitriles.
Mécanisme D'action
The mechanism of action of dichloro(p-cymene)ruthenium(II) dimer involves the activation of C-H bonds in arylimines and nitrogen-containing heterocycles. This activation is facilitated by the formation of cyclometallated ruthenium(II) complexes. The compound acts as a catalyst by coordinating with substrates and facilitating various chemical transformations through its pseudo-octahedral piano-stool structure .
Comparaison Avec Des Composés Similaires
(Benzene)ruthenium dichloride dimer: Structurally similar but uses benzene instead of p-cymene.
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based dimer with different ligands.
Tris(triphenylphosphine)ruthenium(II) dichloride: Contains triphenylphosphine ligands instead of p-cymene
Uniqueness: Dichloro(p-cymene)ruthenium(II) dimer is unique due to its specific ligand (p-cymene), which imparts distinct reactivity and stability compared to other ruthenium-based dimers. Its ability to undergo cyclometallation reactions and form stable complexes with arylimines and nitrogen-containing heterocycles makes it particularly valuable in catalysis and organic synthesis .
Propriétés
Numéro CAS |
128706-72-9 |
|---|---|
Formule moléculaire |
C20H28Cl4Ru2 |
Poids moléculaire |
612.39 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)



![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

